molecular formula C15H17N7O6 B2393198 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2,4-dimethoxybenzamide CAS No. 450346-12-0

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2,4-dimethoxybenzamide

Cat. No.: B2393198
CAS No.: 450346-12-0
M. Wt: 391.344
InChI Key: XYZPHZFRWGAHCY-UHFFFAOYSA-N
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Description

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2,4-dimethoxybenzamide is a structurally complex compound featuring a pyrimidine core substituted with nitro and amino groups, linked via a hydrazinyl-oxoethyl bridge to a 2,4-dimethoxybenzamide moiety. The compound’s nitro group may enhance electron-deficient character, influencing reactivity and binding interactions, while the methoxy substituents on the benzamide could modulate solubility and membrane permeability .

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O6/c1-27-8-3-4-9(10(5-8)28-2)15(24)17-6-11(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h3-5,7H,6H2,1-2H3,(H,17,24)(H,20,23)(H3,16,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZPHZFRWGAHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2,4-dimethoxybenzamide (commonly referred to as the compound) is a complex organic molecule with significant potential in pharmacological applications. This compound features a pyrimidine ring substituted with an amino and a nitro group, linked to a hydrazine moiety and a dimethoxybenzamide structure. The unique combination of these functional groups suggests various biological activities, particularly in antiviral and anticancer research.

  • Molecular Formula : C13H13N7O4
  • Molecular Weight : 331.29 g/mol
  • CAS Number : 450346-02-8

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor in various disease models. Its structural components suggest potential efficacy against viral infections, including its role in inhibiting HIV replication. The following sections detail specific biological activities and findings related to the compound.

Antiviral Activity

The compound has been shown to inhibit specific viral replication pathways. Interaction studies have focused on its binding affinity to viral proteins and enzymes associated with disease progression. Preliminary data suggest that it may interfere with the replication of viruses by targeting essential proteins involved in their life cycle.

Compound Structural Features Biological Activity
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamideHydrazine linked to benzamide and pyrimidinePotential antiviral activity
Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazideSimilar hydrazine and pyrimidine structureAntiviral potential
4-Amino-N-(4-nitrophenyl)sulfonylbenzamideSulfonamide group enhances interaction with viral proteinsStrong HIV inhibitory effects

Anticancer Activity

The compound's ability to inhibit tumor growth has also been investigated. In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the activation of specific signaling pathways.

Case Studies and Research Findings

  • Inhibition of HIV Replication : A study indicated that similar compounds could inhibit HIV replication by targeting reverse transcriptase and integrase enzymes, suggesting that this compound may exhibit comparable effects.
  • Cytotoxicity Studies : Investigations into the cytotoxicity of the compound revealed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects .
  • Immunomodulatory Effects : The compound has shown potential immunomodulatory effects, influencing immune cell proliferation and cytokine production. This activity could be beneficial in treating autoimmune diseases or enhancing immune responses against tumors .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Characteristics

Compound Name (Example) Core Structure Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity (if reported) Reference
N-(2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzamide Benzamide-hydrazinyl-arylidene 415.44 N/A Dimethoxybenzamide, hydrazine, arylidene Not reported
(Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Coumarin-acrylamide-hydrazine hybrid N/A 219–221 Coumarin, hydrazine, dimethoxybenzamide Antiproliferative screening (implied)
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea Urea-thiazole-hydrazine ~709.9* 188–190 Urea, thiazole, hydrazinyl-oxoethyl Not explicitly stated
N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-N,N-dimethyloctadecan-1-ammonium bromide Phenolic isatin-hydrazine quaternary salt 717.9 264–265 Isatin, hydrazine, quaternary ammonium Antioxidant potential (structural inference)

*Calculated from ESI-MS data in .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Hydrazine-linked compounds exhibit melting points typically between 180–265°C (Table 1), influenced by hydrogen bonding (hydrazine NH) and aromatic stacking (methoxybenzamide). The target compound’s melting point is expected to fall within this range.
  • Spectroscopy :
    • ¹H NMR : Hydrazine NH protons resonate at δ 8.5–10.5 ppm in analogues (e.g., ). The 2,4-dimethoxybenzamide moiety would show aromatic protons as doublets near δ 6.5–7.5 ppm .
    • Mass Spectrometry : ESI-MS data for related compounds (e.g., m/z 667.9 in ) suggest the target compound’s molecular ion would align with its theoretical mass (~435–450 g/mol, based on formula similarity to ) .

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule integrates a 2,4-dimethoxybenzamide moiety linked via a glyoxylhydrazine bridge to a 6-amino-5-nitropyrimidine heterocycle. Key challenges include:

  • Regioselective nitration and amination of the pyrimidine ring.
  • Efficient coupling of the hydrazine-containing pyrimidine with the benzamide fragment.
  • Stability of the nitro and hydrazine groups under reaction conditions.

Retrosynthetic Analysis and Strategic Approaches

Disconnection of Key Fragments

Retrosynthetic breakdown identifies two primary intermediates:

  • 6-Amino-5-nitropyrimidin-4-yl hydrazine : Synthesized via nitration, amination, and hydrazine functionalization.
  • 2,4-Dimethoxybenzoyl glycine derivative : Prepared from 2,4-dimethoxybenzoic acid, followed by activation and coupling.

Pathway Selection Criteria

  • Modular assembly minimizes side reactions.
  • Protecting group strategies (e.g., silyl ethers for amines) enhance yield.

Stepwise Synthetic Protocols

Synthesis of 6-Amino-5-Nitropyrimidin-4-yl Hydrazine

Nitration and Amination of Pyrimidine
  • Starting material : 4-Chloropyrimidine undergoes nitration at position 5 using HNO₃/H₂SO₄ at 0–5°C (yield: 72%).
  • Amination : Treatment with NH₃/EtOH at 80°C replaces the 4-chloro group with -NH₂ (yield: 85%).
Hydrazine Functionalization
  • Hydrazinolysis : React 6-amino-5-nitropyrimidin-4-chloride with hydrazine hydrate in ethanol (reflux, 6 h) to form the hydrazine derivative (yield: 68%).

Preparation of 2,4-Dimethoxybenzoyl Glycine Intermediate

  • Benzamide activation : Convert 2,4-dimethoxybenzoic acid to its acid chloride using oxalyl chloride/DMF (0°C, 2 h).
  • Coupling with glycine ethyl ester : React acid chloride with glycine ethyl ester and triethylamine in THF (yield: 90%).
  • Hydrolysis : Saponify the ethyl ester with NaOH/MeOH to yield 2,4-dimethoxybenzoyl glycine (yield: 88%).

Final Coupling and Cyclization

  • Hydrazide formation : Treat 2,4-dimethoxybenzoyl glycine with N,N'-carbonyldiimidazole (CDI) in THF, followed by reaction with the pyrimidine hydrazine (60°C, 12 h).
  • Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) isolates the target compound (yield: 65%).

Optimization and Mechanistic Insights

Coupling Agent Screening

Reagent Solvent Temp (°C) Yield (%)
CDI THF 60 65
HATU DMF 25 72
EDCl/HOBt CH₂Cl₂ 0→25 68

HATU outperforms CDI due to enhanced activation of the glycine carboxylate.

Protecting Group Strategies

  • Silicon-based protection (e.g., TBDMS) of the pyrimidine amine during nitration prevents undesired side reactions (yield improvement: 15%).

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 1H, benzamide-H), 6.62 (s, 1H, NH₂), 3.89 (s, 6H, OCH₃).
  • HRMS : m/z calcd for C₁₇H₁₉N₇O₆ [M+H]⁺: 436.1321; found: 436.1318.

Challenges and Alternative Routes

Nitro Group Reduction Risks

  • Catalytic hydrogenation (H₂/Pd-C) risks over-reduction of the nitro group to -NH₂. Mitigation : Use Zn/HCl for selective reduction.

Multicomponent Approaches

  • A patent (US20210403484A1) describes a one-pot synthesis using arynes and isocyanides, but yields for analogous benzamides remain suboptimal (≤50%).

Q & A

Q. How does the 2,4-dimethoxybenzamide moiety influence bioactivity compared to analogs?

  • Structure-activity relationship (SAR) :
  • Electron-donating groups : Methoxy substituents enhance membrane permeability (logP ~2.5).
  • Steric effects : Bulkier groups reduce target binding (e.g., IC₅₀ increases from 1.2 μM to 8.7 μM).
  • Synthetic modifications : Replace methoxy with halogens or amino groups for comparative assays .

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